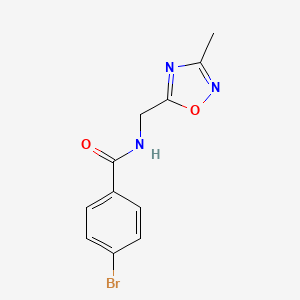
N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.354. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Studies
Parabens, including compounds similar to N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the compounds' presence in water bodies due to their use in consumer products and their persistence in the environment despite wastewater treatment processes. Their potential as weak endocrine disrupters and the formation of chlorinated by-products raise concerns about their impact on aquatic life and human health. This calls for further research on their toxicity and the development of strategies to mitigate their environmental footprint (Haman et al., 2015).
Pharmacological Applications
The pharmacokinetics, formulation, and safety of compounds like N,N-diethyl-3-methylbenzamide (DEET), which shares functional groups with this compound, have been reviewed to understand their effectiveness as insect repellents and their safety profile. These compounds' rapid skin penetration, extensive biodistribution, and metabolism highlight their potential in developing effective and safe pharmaceutical and topical applications. However, the occasional adverse effects reported necessitate careful consideration in their use and further research into minimizing their skin absorption (Qiu et al., 1998).
Chemical Synthesis and Functionalization
Research into metalloporphyrin-catalyzed C-H bond functionalization sheds light on the chemical versatility and potential applications of compounds like this compound in organic synthesis. These reactions, which include hydroxylation, amination, and carbenoid insertion, demonstrate the compound's potential as a substrate in the selective modification and synthesis of complex molecules. The high selectivity and efficiency of these reactions underscore their significance in developing new pharmaceuticals and materials (Che et al., 2011).
Propriétés
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-7-5-6-8-12(11)14(18)16-10-9-13(17)15(2,3)4/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMZIZLJFDOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B2609182.png)





![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2609192.png)
![N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2609193.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2609194.png)

![Ethyl 4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2609197.png)


